molecular formula C11H19NO4 B6416288 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid CAS No. 1335042-76-6

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid

Cat. No.: B6416288
CAS No.: 1335042-76-6
M. Wt: 229.27 g/mol
InChI Key: RFHPQLCVYMBPRF-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid is a compound that belongs to the class of aliphatic compounds and derivatives. . This compound is primarily used in laboratory settings for various chemical reactions and research purposes.

Mechanism of Action

Target of Action

N-Boc-(+/-)-3-aminohex-5-enoic acid is primarily used as a protective agent for amines in organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .

Mode of Action

The compound works by protecting the amine groups, making them less reactive and more stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . This is achieved through the formation of tert-butyl carbamates (Boc), which can be easily introduced and removed under a variety of conditions .

Biochemical Pathways

The key biochemical pathway involved in the action of N-Boc-(+/-)-3-aminohex-5-enoic acid is the protection and deprotection of amines. This process is fundamental in organic synthesis, especially in peptide chemistry . The compound is used to protect amino groups in amino acids, making them resistant to racemization during peptide synthesis .

Result of Action

The result of the action of N-Boc-(+/-)-3-aminohex-5-enoic acid is the successful protection of amine groups in various biomolecules, allowing for more controlled and efficient organic synthesis . This includes the synthesis of peptides, where the compound helps prevent unwanted side reactions and ensures the correct sequence of amino acids .

Action Environment

The action of N-Boc-(+/-)-3-aminohex-5-enoic acid can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature . Additionally, the compound’s action can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. One common method is to start with an amino acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its double bond, which provides additional reactivity and versatility in synthetic applications. This feature distinguishes it from other Boc-protected amino acids and makes it valuable in the synthesis of complex molecules .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPQLCVYMBPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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